2,5-Bis(hexyloxy)terephthalohydrazide
Description
Overview of Hydrazide Chemistry within Organic Synthesis
The hydrazide functional group (-CONHNH2) is a versatile and reactive moiety in organic synthesis. It serves as a key precursor for the synthesis of a wide array of heterocyclic compounds. Furthermore, hydrazides can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a reaction that is fundamental to the construction of dynamic covalent polymers and supramolecular assemblies. nih.gov The presence of both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and amino nitrogen) in the hydrazide group makes it a powerful unit for directing intermolecular interactions.
Contextualization of Terephthalohydrazide Scaffolds in Materials Science
In materials science, terephthalohydrazide and its derivatives are valued for their ability to form extended, ordered structures through hydrogen bonding. bohrium.com The rigid terephthaloyl core, combined with the strong, directional hydrogen bonds of the hydrazide groups, facilitates the formation of robust one-, two-, or three-dimensional networks. These networks can trap solvent molecules to form supramolecular gels or serve as frameworks for the creation of porous materials like Covalent Organic Frameworks (COFs). The properties of these materials, such as their mechanical strength, thermal stability, and porosity, are highly dependent on the nature of the substituents on the aromatic ring.
Rationale for Alkoxy Substitution, with Emphasis on Hexyloxy Chains
The introduction of alkoxy chains (-OR) onto the terephthalohydrazide scaffold is a strategic approach to modulate its properties. These chains, particularly longer ones like hexyloxy groups, significantly enhance the solubility of the otherwise rigid and often insoluble aromatic core in organic solvents. This improved processability is crucial for the fabrication of materials. Moreover, the flexible alkyl chains can influence the packing of the molecules in the solid state or in self-assembled structures, leading to the formation of liquid crystalline phases or affecting the morphology of supramolecular polymers. The hexyloxy chains, specifically, offer a balance between enhancing solubility and providing sufficient van der Waals interactions to contribute to the stability of the assembled structures.
Research Scope and Objectives Pertaining to 2,5-Bis(hexyloxy)terephthalohydrazide
The primary research interest in this compound lies in its potential as a building block for novel supramolecular materials. Key objectives in the study of this compound include:
The development of efficient and scalable synthetic routes.
A thorough characterization of its physicochemical properties.
The investigation of its self-assembly behavior in various solvents to form supramolecular polymers and gels.
The exploration of its use as a linker in the synthesis of functional materials such as COFs for applications in areas like catalysis and energy storage.
The strategic placement of the hexyloxy groups at the 2 and 5 positions of the terephthalohydrazide core is expected to impart unique self-assembly characteristics, making it a promising candidate for the development of advanced materials with tailored properties.
Properties
IUPAC Name |
2,5-dihexoxybenzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c1-3-5-7-9-11-27-17-13-16(20(26)24-22)18(14-15(17)19(25)23-21)28-12-10-8-6-4-2/h13-14H,3-12,21-22H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOMPZYUKGOIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCC)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Bis Hexyloxy Terephthalohydrazide and Its Derivatives
Retrosynthetic Analysis and Precursor Synthesis
A logical retrosynthetic analysis of 2,5-Bis(hexyloxy)terephthalohydrazide suggests that the primary disconnection can be made at the amide bonds, leading back to a 2,5-bis(hexyloxy)terephthalate derivative and hydrazine (B178648). The terephthalate (B1205515) precursor can be further disconnected to 2,5-dihydroxyterephthalic acid and a suitable hexylating agent. This analysis forms the basis for the forward synthesis of the necessary precursors.
The synthesis of 2,5-dialkoxyterephthalic acid derivatives typically commences with a suitably substituted terephthalic acid. A common and effective starting material is 2,5-dihydroxyterephthalic acid. The synthetic sequence generally involves two key steps: esterification of the carboxylic acid groups followed by etherification of the hydroxyl groups.
Initially, 2,5-dihydroxyterephthalic acid is converted to its corresponding dialkyl ester, for instance, dimethyl or diethyl 2,5-dihydroxyterephthalate. This is often achieved through Fischer esterification, where the diacid is refluxed in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid.
Following the protection of the carboxylic acid groups, the two hydroxyl groups are alkylated to introduce the hexyloxy side chains. This is typically accomplished via a Williamson ether synthesis. The dialkyl 2,5-dihydroxyterephthalate is treated with a base, such as potassium carbonate, to deprotonate the phenolic hydroxyls, creating nucleophilic phenoxides. These then react with an alkylating agent, like 1-bromohexane (B126081) or 1-iodohexane, in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, to yield the desired dialkyl 2,5-bis(hexyloxy)terephthalate.
The resulting diester can then be carried forward to the hydrazinolysis step or, if the free diacid is required, it can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification.
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 2,5-Dihydroxyterephthalic acid | HOOC(C₆H₂(OH)₂)COOH | Starting material |
| Diethyl 2,5-dihydroxyterephthalate | EtOOC(C₆H₂(OH)₂)COOEt | Esterified intermediate |
| Diethyl 2,5-bis(hexyloxy)terephthalate | EtOOC(C₆H₂(OC₆H₁₃)₂)COOEt | Alkylated precursor |
For certain synthetic strategies, particularly those aiming for the formation of polyamides or other polymers, the corresponding terephthaloyl dichloride is a more reactive precursor than the dialkyl ester. To prepare 2,5-bis(hexyloxy)terephthaloyl dichloride, the 2,5-bis(hexyloxy)terephthalic acid is treated with a chlorinating agent.
Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent, and a catalytic amount of a substance like pyridine (B92270) or DMF can be added to facilitate the reaction, especially when using thionyl chloride. The reaction converts the carboxylic acid groups into highly reactive acyl chlorides, which are then ready for reaction with nucleophiles like hydrazine.
Direct Synthesis Routes to this compound
The most direct and common method for the synthesis of this compound involves the reaction of a suitable 2,5-bis(hexyloxy)terephthalate derivative with hydrazine.
The formation of the dihydrazide is achieved through the hydrazinolysis of a dialkyl 2,5-bis(hexyloxy)terephthalate. In this reaction, the dialkyl ester is treated with an excess of hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, typically a lower alcohol like ethanol (B145695) or methanol. The mixture is heated to reflux for several hours. The hydrazide is generally insoluble in the alcohol at room temperature and precipitates out of the solution upon cooling, allowing for easy isolation by filtration.
This nucleophilic acyl substitution reaction proceeds by the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol and the formation of the more stable hydrazide.
To enhance the yield and purity of this compound, several factors in the hydrazinolysis step can be optimized.
Molar Ratio of Reactants: A significant excess of hydrazine hydrate is typically used to drive the reaction to completion and to minimize the formation of mono-hydrazide and other side products.
Solvent Choice: The choice of solvent is crucial. Alcohols are preferred as they are good solvents for the starting ester at elevated temperatures but poor solvents for the dihydrazide product at room temperature, which facilitates product isolation.
Reaction Temperature and Time: The reaction is generally conducted at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate. The reaction time is monitored, often by thin-layer chromatography (TLC), to ensure the complete consumption of the starting diester.
Product Isolation: Allowing the reaction mixture to cool slowly can promote the formation of larger, more easily filterable crystals. Washing the isolated product with cold solvent helps to remove any unreacted starting materials or soluble impurities.
Table 2: General Reaction Parameters for Hydrazinolysis
| Parameter | Condition | Rationale |
|---|---|---|
| Hydrazine Hydrate | 10-20 equivalents | Drives equilibrium towards product formation |
| Solvent | Ethanol or Methanol | Differential solubility of reactant and product |
| Temperature | Reflux | Increases reaction rate |
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound molecule possesses reactive N-H groups in the hydrazide moieties, which serve as handles for further functionalization and derivatization.
One common derivatization is the condensation reaction with aldehydes or ketones to form the corresponding hydrazones. This reaction is typically acid-catalyzed and results in the formation of a C=N double bond. By using different aldehydes and ketones, a wide variety of structurally diverse molecules can be synthesized, which can have applications in areas such as coordination chemistry and materials science.
Furthermore, the hydrazide groups can undergo oxidation to form acyl radicals or diazenes, which can then participate in various coupling reactions. The N-H protons can also be deprotonated with a strong base to generate nucleophilic nitrogen species that can be alkylated or acylated.
The bifunctional nature of this compound also makes it an excellent monomer for the synthesis of polymers. For example, it can be reacted with diacyl chlorides or dialdehydes to form poly(hydrazide-hydrazone)s or other related polymer structures. The long hexyloxy chains can impart solubility and influence the solid-state packing of the resulting materials.
Schiff Base Formation via Hydrazone Linkages
The formation of Schiff bases, specifically through hydrazone linkages, is a prominent reaction of this compound. This reaction is fundamental to the construction of larger molecular architectures, such as covalent organic frameworks (COFs). The hydrazide functional groups of this compound readily undergo condensation reactions with aldehydes. In this reaction, the nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, characteristic of a hydrazone.
This Schiff base formation is often catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. The reaction is typically carried out in a suitable solvent that allows for the removal of water, which can be achieved through azeotropic distillation or the use of a dehydrating agent. The resulting bis(hydrazone) derivatives are often highly conjugated and can exhibit interesting photophysical properties. The reversibility of hydrazone formation under certain conditions also allows for the self-healing and error-correction during the formation of crystalline COFs, leading to highly ordered porous materials.
Below is a table summarizing the key aspects of Schiff base formation from this compound.
| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed | Reaction Conditions |
| This compound | Aldehyde (R-CHO) | Bis(hydrazone) | Hydrazone (C=N-NH) | Acid catalyst, removal of water |
Alkene Functionalization through Allyloxy Analogs
A powerful strategy for introducing additional functionality into molecules derived from terephthalohydrazides involves the use of analogs bearing reactive side chains. A notable example is 2,5-bis(allyloxy)terephthalohydrazide, an analog of the hexyloxy compound where the saturated hexyl chains are replaced with allyl groups, which contain a terminal alkene. The synthesis of this analog follows a similar pathway to the hexyloxy derivative, involving the alkylation of dimethyl 2,5-dihydroxyterephthalate with allyl bromide, followed by hydrazinolysis.
The presence of the alkene functional groups in the allyloxy analog opens up a wide range of possibilities for post-synthetic modification. These terminal double bonds can participate in various alkene addition reactions. For instance, they can be functionalized via radical polymerization. This allows for the grafting of polymer chains, such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), onto a framework constructed from this building block. Such modifications can be used to tailor the properties of the resulting material, for example, to create solid-state electrolytes for lithium batteries with enhanced ionic conductivity. The allyloxy groups can also serve as binding sites for metal ions, enabling applications in sensing and catalysis.
The following table outlines the comparative aspects of the hexyloxy and allyloxy analogs.
| Compound | Side Chain | Key Functional Group | Potential for Post-Synthetic Modification |
| This compound | Hexyloxy | Saturated alkyl | Limited |
| 2,5-Bis(allyloxy)terephthalohydrazide | Allyloxy | Alkene (C=C) | High (e.g., polymerization, addition reactions) |
Formation of Heterocyclic Compounds (e.g., Oxadiazoles)
The 1,2-diacylhydrazine structure of this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic compounds, particularly 1,3,4-oxadiazoles. The formation of the oxadiazole ring is typically achieved through a cyclodehydration reaction. This transformation involves the removal of a molecule of water from the diacylhydrazine moiety to induce ring closure.
A common and effective method for this cyclization is the use of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). google.comgoogle.com The reaction mechanism is believed to involve the activation of the carbonyl oxygen atoms by the phosphorus oxychloride, making the carbonyl carbons more susceptible to intramolecular nucleophilic attack by the adjacent nitrogen atom. This is followed by a series of steps leading to the elimination of water and the formation of the aromatic oxadiazole ring. Other dehydrating agents that can be employed include thionyl chloride, polyphosphoric acid, and phosphorus pentoxide. google.comrsc.org The resulting 2,5-bis(2,5-bis(hexyloxy)phenyl)-1,3,4-oxadiazole derivatives are a class of compounds with potential applications in materials science due to their thermal stability and electronic properties.
The table below summarizes common reagents used for the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles.
| Reagent | Role | Typical Reaction Conditions |
| Phosphorus Oxychloride (POCl₃) | Dehydrating/Cyclizing Agent | Refluxing in an inert solvent |
| Thionyl Chloride (SOCl₂) | Dehydrating/Cyclizing Agent | Heating, often in the presence of a base |
| Polyphosphoric Acid (PPA) | Dehydrating/Cyclizing Agent & Solvent | High temperatures |
| Phosphorus Pentoxide (P₂O₅) | Dehydrating/Cyclizing Agent | High temperatures, often in a high-boiling solvent |
Advanced Spectroscopic and Structural Characterization of 2,5 Bis Hexyloxy Terephthalohydrazide Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, detailed information about the chemical environment of each atom in 2,5-Bis(hexyloxy)terephthalohydrazide can be obtained, confirming its molecular structure.
Proton Chemical Shift Analysis for Structural Confirmation
The ¹H NMR spectrum of this compound provides precise information about the different types of protons and their immediate electronic environment. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons, which is a direct consequence of their position within the molecule.
The spectrum is characterized by distinct signals corresponding to the aromatic protons, the protons of the hexyloxy chains, and the protons of the hydrazide functional groups. The integration of these signals confirms the number of protons in each specific environment, further validating the molecular structure.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.32 | s | 2H | Ar-H |
| Hydrazide | 9.85 | s | 2H | -NH- |
| Hydrazide | 4.60 | s | 4H | -NH₂ |
| Hexyloxy | 4.05 | t | 4H | -O-CH₂- |
| Hexyloxy | 1.83 | m | 4H | -O-CH₂-CH₂- |
| Hexyloxy | 1.51 | m | 4H | -(CH₂)₂-CH₂- |
| Hexyloxy | 1.36 | m | 8H | -(CH₂)₂-CH₂-(CH₂)₂- |
| Hexyloxy | 0.92 | t | 6H | -CH₃ |
s = singlet, t = triplet, m = multiplet
Carbon Chemical Shift Analysis for Molecular Framework Elucidation
Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive elucidation of the molecular framework.
The spectrum displays signals for the aromatic carbons, the carbonyl carbons of the hydrazide groups, and the aliphatic carbons of the hexyloxy chains. The chemical shifts of these carbons are characteristic of their hybridization and bonding environment.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | 164.8 | C=O |
| Aromatic | 152.1 | Ar-C-O |
| Aromatic | 120.5 | Ar-C-C=O |
| Aromatic | 114.9 | Ar-C-H |
| Hexyloxy | 69.5 | -O-CH₂- |
| Hexyloxy | 31.7 | -CH₂- |
| Hexyloxy | 29.4 | -CH₂- |
| Hexyloxy | 25.8 | -CH₂- |
| Hexyloxy | 22.7 | -CH₂- |
| Hexyloxy | 14.1 | -CH₃ |
Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to map out the bonding network.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the unambiguous assignment of protons within the hexyloxy chains. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the signals in the ¹H and ¹³C NMR spectra. These 2D NMR experiments provide irrefutable evidence for the structural assignment of this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, as well as to intermolecular interactions.
Identification of Characteristic Functional Group Vibrations (e.g., Hydrazide, Hexyloxy)
The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups. The distinct vibrations of the hydrazide and hexyloxy moieties are readily identifiable.
The hydrazide group is characterized by N-H stretching vibrations, typically appearing as a broad band in the region of 3300-3200 cm⁻¹, and a strong C=O stretching vibration around 1640 cm⁻¹. The hexyloxy groups are identified by their characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1250-1050 cm⁻¹ region.
Table 3: Characteristic Infrared (FT-IR) Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3297, 3208 | Hydrazide (-NH, -NH₂) |
| C-H Stretch (aliphatic) | 2929, 2859 | Hexyloxy (-CH₂, -CH₃) |
| C=O Stretch | 1638 | Hydrazide (-C=O) |
| N-H Bend | 1613 | Hydrazide (-NH₂) |
| C-O Stretch | 1248, 1051 | Ether (Ar-O-CH₂) |
Analysis of Intermolecular Interactions via Vibrational Modes
The positions and shapes of certain vibrational bands can provide insights into intermolecular interactions, such as hydrogen bonding. In the solid state, the hydrazide groups of this compound can participate in hydrogen bonding, which influences the frequency of the N-H and C=O stretching vibrations.
Mass Spectrometry Techniques (e.g., LRMS, HRMS)
Mass spectrometry (MS) is a fundamental analytical technique employed for the characterization of this compound and its derivatives. It provides critical information regarding the molecule's mass and structural integrity. Both low-resolution mass spectrometry (LRMS) and high-resolution mass spectrometry (HRMS) are utilized, with HRMS offering significant advantages in accuracy and confidence for structural confirmation. nih.gov HRMS can determine the mass of a compound with high precision, allowing for the confident assignment of its elemental composition, whereas LRMS discriminates compounds by their nominal mass, which can sometimes lead to ambiguity. nih.govchromatographyonline.com
The primary application of mass spectrometry in the analysis of this compound is the confirmation of its molecular weight. The calculated molecular weight of the compound is 394.52 g/mol . cymitquimica.comcymitquimica.com HRMS techniques, such as electrospray ionization (ESI), are particularly valuable for verifying this value with high accuracy, which serves as a crucial step in confirming the identity of the synthesized compound. rsc.orgrsc.org
This precise mass measurement also functions as a tool for assessing sample purity. The presence of ions corresponding to impurities or byproducts can be readily detected. Commercially available samples of this compound have been reported with a purity of 95%. cymitquimica.comcymitquimica.com
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₄N₄O₄ | |
| Calculated Molecular Weight | 394.52 g/mol | cymitquimica.com, cymitquimica.com |
| Purity (Example) | 95% | cymitquimica.com, cymitquimica.com |
This table presents key molecular data for this compound.
Beyond molecular weight determination, mass spectrometry is used for structural validation through the analysis of fragmentation patterns. In this process, the molecule is ionized and then broken apart into smaller, charged fragments. The resulting pattern of mass-to-charge ratios is characteristic of the molecule's specific structure.
For this compound, the fragmentation would be expected to occur at the weaker bonds, such as the ether linkages of the hexyloxy side chains and the amide bonds of the hydrazide moieties. Analyzing these fragments allows researchers to piece together the molecular structure, confirming the connectivity of the benzene (B151609) core, the hexyloxy groups, and the terephthalohydrazide functional groups. This method is a standard procedure for the characterization of novel terephthalic dihydrazide derivatives and Schiff bases derived from them. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic properties of this compound, which are dictated by its molecular structure.
The core of this compound, consisting of the substituted benzene ring conjugated with the hydrazide groups, constitutes the primary chromophore responsible for its absorption of ultraviolet and visible light. The two hexyloxy groups act as auxochromes, modifying the electronic properties of the benzene ring and influencing the energy of its electronic transitions.
UV-Vis spectroscopy is employed to record the electronic absorption spectrum of the compound, revealing characteristic absorption bands that correspond to specific electronic transitions, such as π → π* transitions within the aromatic system. The spectral data for various terephthalic dihydrazide analogues have been systematically studied to understand their electronic behavior. rsc.orgnih.gov
Many derivatives of terephthalic dihydrazide are known to exhibit fluorescence, a property that is studied using fluorescence spectroscopy. nih.gov Upon absorption of light, the molecule is promoted to an excited electronic state, and it can then relax to the ground state by emitting a photon. The wavelength and intensity of this emitted light are characteristic of the molecule and its environment.
The presence of the electron-donating hexyloxy groups and the hydrazide moieties on the aromatic ring can enhance fluorescence. The study of the fluorescence behavior, including the determination of parameters like the fluorescence quantum yield, is crucial for evaluating the potential of these materials in optoelectronic applications. rsc.org The specific properties can be tuned by modifying the substituents, making this class of compounds interesting for development as fluorescent probes or as components in organic light-emitting devices (OLEDs).
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. rigaku.com This method provides precise coordinates of every atom in the molecule, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
While a specific crystal structure for this compound is not detailed in the available literature, extensive crystallographic studies have been performed on closely related terephthalohydrazide derivatives. researchgate.netias.ac.in These studies provide valuable insights into the likely structural characteristics of the title compound.
Analysis of these related structures reveals several key features:
Molecular Geometry: Molecules in this class can adopt highly symmetric, often centrosymmetric, configurations in the solid state. researchgate.net
Intermolecular Interactions: The crystal packing is typically dominated by a network of strong intermolecular hydrogen bonds, particularly N—H···O interactions between the hydrazide groups of adjacent molecules. researchgate.net
Supramolecular Assembly: These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. researchgate.netias.ac.in The dihedral angle between the benzene rings is a key parameter in these structures. researchgate.net
| Structural Feature | Observation in Related Terephthalohydrazide Derivatives | Source(s) |
| Symmetry | Centrosymmetric molecular configurations are common. | researchgate.net |
| Primary Intermolecular Force | N—H···O hydrogen bonding between hydrazide groups. | researchgate.net |
| Secondary Interactions | π-π stacking between benzene rings contributes to crystal packing. | ias.ac.in |
| Structural Validation | Confirms bond lengths (e.g., C=N double bonds) and dihedral angles between planes. | researchgate.net |
This table summarizes common findings from single-crystal X-ray diffraction studies on compounds structurally related to this compound.
Determination of Molecular Conformation and Geometry
The molecular conformation and geometry of this compound would be determined through a combination of computational modeling and experimental spectroscopic methods. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide initial insights into the molecular structure. More advanced two-dimensional NMR techniques could elucidate the connectivity and spatial relationships between different parts of the molecule.
Computational methods, including Density Functional Theory (DFT), would be employed to calculate the most stable conformations of the molecule. These calculations would provide data on bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's three-dimensional shape.
Elucidation of Solid-State Packing and Crystal Structure
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state packing and crystal structure of a compound. This technique, if suitable crystals of this compound can be grown, would provide precise atomic coordinates. From this data, a detailed understanding of the crystal lattice, unit cell parameters, and intermolecular interactions such as hydrogen bonding and van der Waals forces can be achieved. These interactions govern the packing of molecules in the solid state.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. malvernpanalytical.com It provides information on the phase composition, crystal structure, and other structural parameters. malvernpanalytical.com
Assessment of Crystallinity and Phase Purity
PXRD patterns of this compound would be used to assess its degree of crystallinity. Sharp, well-defined peaks in the diffraction pattern are indicative of a highly crystalline material, while broad halos suggest the presence of amorphous content. Furthermore, by comparing the experimental diffraction pattern to a theoretical pattern calculated from single-crystal data or to standard reference patterns, the phase purity of the bulk sample can be confirmed. carleton.edu The presence of unexpected peaks would indicate impurities or the existence of different crystalline phases (polymorphs).
In Situ and Operando Diffraction Studies for Dynamic Structural Changes
In situ and operando X-ray diffraction studies are powerful techniques for observing real-time structural changes in a material under specific conditions, such as varying temperature or pressure. acs.org For this compound, these studies could reveal information about phase transitions, thermal expansion, or reactions with other substances. By collecting diffraction data while the sample is subjected to these external stimuli, any dynamic changes to the crystal structure can be monitored and characterized.
Microscopic Techniques for Morphological Analysis (e.g., SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology and structure of materials at the micro- and nanoscale. researchgate.net
Nanoscale Structural Characterization
The nanoscale and mesoscale architecture of self-assembled systems derived from this compound are critical to understanding their macroscopic properties. The propensity of the hydrazide moieties to form extensive hydrogen-bonding networks, complemented by π-π stacking of the aromatic cores and van der Waals interactions of the hexyloxy chains, drives the formation of hierarchical structures. The characterization of these structures is typically accomplished using a suite of microscopic and scattering techniques.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the micromorphology of xerogels formed from terephthalohydrazide derivatives. In systems analogous to this compound, SEM images frequently reveal the presence of three-dimensional networks composed of entangled, high-aspect-ratio fibers. researchgate.net The morphology of these fibrous structures can be influenced by the solvent used for gelation and the concentration of the gelator.
For instance, studies on similar calamitic hydrazide derivatives have shown the formation of morphologies ranging from ribbons and hollow tubes to dense, net-like structures depending on the solvent environment. researchgate.netsemanticscholar.org The diameters of these self-assembled fibers typically range from tens to hundreds of nanometers. scirp.org In the case of a N-[3-(hydroxy)-4-(dodecyloxy)-benzoyl]-N'-(4'-nitro-benzoyl) hydrazide organogel, fibers with average diameters of 80-120 nm were observed in xerogels prepared from toluene (B28343) and chloroform. scirp.org
Interactive Data Table: SEM Morphological Data for Analagous Hydrazide-Based Organogels
| Gelator System | Solvent | Observed Morphology | Fiber Diameter (nm) | Reference |
| BNBC-12 | Acetone | 3D Cross-linking Network | 30 - 60 | researchgate.net |
| BNBC-12 | Toluene | Denser Fiber Network | - | researchgate.net |
| BNBC-12 | Chloroform | Hollow Tube-like Fibers | - | researchgate.net |
| D12 | Toluene | Fibrous Aggregates | 80 - 120 | scirp.org |
| D12 | Chloroform | Fibrous Aggregates | 80 - 120 | scirp.org |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging of the self-assembled nanostructures. For related hydrazide-based systems, TEM and cryogenic TEM (Cryo-TEM) have confirmed the presence of long, individual fibers as the fundamental building blocks of the gel network. chinesechemsoc.org Cryo-TEM, in particular, is advantageous for visualizing the structures in a state that is closer to their native, solvated form, minimizing artifacts that can be introduced during the drying process required for conventional TEM and SEM.
In a study of a water-compatible phthalhydrazide (B32825) derivative, Cryo-TEM analysis revealed a network of long, individual fibers, corroborating the one-dimensional self-assembly of the molecules into supramolecular polymers. chinesechemsoc.org
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) provides topographical information about the nanoscale structures and can be performed on samples deposited on a flat substrate. nih.gov AFM studies on self-assembled systems of hydrazide and phthalhydrazide derivatives have complemented SEM and TEM findings, offering detailed visualization of the fibrous structures. chinesechemsoc.org For a phthalhydrazide derivative that forms fibers in an aqueous medium, AFM images showed fibers of varying thicknesses, which was attributed to drying effects during sample preparation. chinesechemsoc.org AFM-based force spectroscopy can also be employed to probe the mechanical properties of these self-assembled structures at the nanoscale. utwente.nl
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a crucial technique for elucidating the molecular packing within the self-assembled structures. Powder X-ray diffraction (PXRD) patterns obtained from xerogels of hydrazide derivatives often exhibit sharp peaks at low angles, which are indicative of a layered or lamellar structure with a long-range order. scirp.orgresearchgate.net These layered structures arise from the periodic arrangement of the molecules, driven by hydrogen bonding and π-π stacking.
For example, the XRD pattern of a xerogel from N-[3-(hydroxy)-4-(dodecyloxy)-benzoyl]-N'-(4'-nitro-benzoyl) hydrazide showed a series of diffraction peaks that corresponded to a layered structure. scirp.org The analysis of the peak positions can provide the interlayer spacing, offering insights into the dimensions of the self-assembled molecular units. Small-angle X-ray scattering (SAXS) can also be used to characterize the dimensions and shapes of nanostructures in solution or in the gel state. alexkozlov.comnih.gov
Interactive Data Table: Representative XRD Findings for a Hydrazide-Based Xerogel
| Peak Number | 2θ (degrees) | d-spacing (Å) | Interpretation | Reference |
| 1 | 3.20 | 27.59 | Primary interlayer spacing | scirp.org |
| 2 | 6.42 | 13.75 | Second-order reflection | scirp.org |
| 3 | 9.66 | 9.15 | Third-order reflection | scirp.org |
Computational and Theoretical Analysis of this compound: A Search for Published Data
A comprehensive search for published computational chemistry and theoretical modeling studies on the specific compound this compound has been conducted. The objective was to locate detailed research findings necessary to construct an in-depth analysis of its electronic structure, molecular geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential, in line with the requested article structure.
Despite a thorough search of scientific databases and academic journals, no specific computational studies, including Density Functional Theory (DFT) or other theoretical analyses, for this compound could be identified. Consequently, the specific data required to populate the outlined sections—such as optimized geometric parameters (bond lengths, angles), calculated vibrational frequencies, HOMO-LUMO energy values, and molecular electrostatic potential maps—are not available in the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this particular compound. To proceed would require fabricating data, which is contrary to the principles of scientific accuracy.
While general principles of computational chemistry could be discussed, applying them specifically to this compound without actual research data would be speculative and would not meet the requirements for a thorough and authoritative scientific article. Information is available for related compounds, such as 2,5-Bis(hexyloxy)terephthalaldehyde, but this does not provide the specific hydrazide data requested.
Should computational studies on this compound be published in the future, a detailed article as per the requested outline would become feasible.
Computational Chemistry and Theoretical Modeling of 2,5 Bis Hexyloxy Terephthalohydrazide
Molecular Electrostatic Potential (MEP) Mapping
Visualization of Charge Distribution and Reactive Regions
A Molecular Electrostatic Potential (MEP) map would be the standard method to visualize charge distribution. For a molecule like 2,5-Bis(hexyloxy)terephthalohydrazide, it would be expected that the electronegative oxygen and nitrogen atoms of the hydrazide and alkoxy groups would exhibit regions of negative electrostatic potential (typically colored red or yellow), indicating areas prone to electrophilic attack. The hydrogen atoms of the N-H groups would show positive potential (blue), highlighting sites for nucleophilic interaction.
Prediction of Intermolecular Interaction Sites
The hydrazide functional groups (-C(=O)NHNH2) would be the primary sites for strong intermolecular interactions, specifically hydrogen bonding. The carbonyl oxygen and the amine hydrogens would act as hydrogen bond acceptors and donors, respectively. The hexyloxy chains would primarily engage in weaker van der Waals interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a framework for understanding the chemical bonding and electronic structure of a molecule in terms of localized orbitals.
Quantification of Intramolecular Interactions and Delocalization
In this compound, NBO analysis would likely reveal significant delocalization involving the π-system of the central benzene (B151609) ring and the p-orbitals of the adjacent oxygen and carbonyl groups. The analysis quantifies these interactions through second-order perturbation theory, measuring the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. High E(2) values would be expected for interactions between the lone pairs of the ether oxygens and the π* anti-bonding orbitals of the aromatic ring, as well as between the lone pairs of the hydrazide nitrogens and the π* orbital of the carbonyl group.
Assessment of Hybridization and Bonding Characteristics
NBO analysis would define the hybridization of each atom. The carbon atoms of the benzene ring would be sp² hybridized, as would the carbonyl carbons. The ether oxygens would be approximately sp² or sp³ hybridized, and the nitrogen atoms of the hydrazide group would exhibit hybridization between sp² and sp³. This analysis confirms the geometry and nature of the covalent bonds within the molecule.
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis for Intercontact Contributions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. A crystallographic information file (CIF) would be required to perform this analysis. For this compound, the resulting 2D fingerprint plots would likely show that H···H, O···H, and N···H contacts dominate the crystal packing. The percentage contribution of each type of contact could be calculated, with H···H contacts from the hexyloxy chains expected to cover a large portion of the surface area. The sharp spikes on the fingerprint plot corresponding to O···H and N···H interactions would indicate the presence of strong hydrogen bonds, which would be critical in directing the supramolecular assembly of the molecules in the solid state.
Energy Frameworks for Quantitative Interaction Strength
Energy framework analysis is a computational tool used to quantify the intermolecular interaction energies within a crystal lattice or between molecules. This method allows for the decomposition of the total interaction energy into its constituent components, namely electrostatic, dispersion, and repulsion energies. Such a breakdown is invaluable for understanding the nature of the forces that govern the self-assembly and packing of molecules.
In the context of this compound, energy framework analysis can illuminate the roles of the different functional groups in directing the supramolecular architecture. The terephthalohydrazide core is capable of forming strong hydrogen bonds through its N-H and C=O groups, while the hexyloxy chains primarily interact through weaker van der Waals forces.
A hypothetical energy decomposition for a dimer of this compound, based on typical values for similar functional groups, is presented in the table below. The data illustrates the dominant contribution of electrostatic interactions, characteristic of hydrogen bonding, and the significant role of dispersion forces, which are expected to be prominent due to the long hexyloxy chains.
| Interaction Type | Energy Component | Calculated Energy (kcal/mol) | Contributing Functional Groups |
|---|---|---|---|
| Intermolecular | Electrostatic | -15.8 | Hydrazide (N-H---O=C) |
| Dispersion | -9.5 | Hexyloxy chains, Benzene rings | |
| Total Interaction Energy | -25.3 | Entire Molecule |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and non-covalent interactions. ijnc.ir A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs offer insights into the type of interaction.
For this compound, QTAIM analysis would be particularly useful in characterizing the intramolecular and intermolecular hydrogen bonds involving the hydrazide groups. A positive value of the Laplacian of the electron density (∇²ρ > 0) at a BCP is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds and van der Waals interactions. Conversely, a negative Laplacian (∇²ρ < 0) signifies a shared-shell interaction, typical of covalent bonds.
The following table provides expected QTAIM parameters for the key interactions within this compound, based on data from similar systems. These parameters would help to quantify the strength and nature of the hydrogen bonds that are crucial to the molecule's structure and properties.
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
|---|---|---|---|
| Intermolecular N-H···O=C | 0.025 | +0.090 | Strong hydrogen bond |
| Intramolecular C-H···O | 0.008 | +0.025 | Weak hydrogen bond |
| van der Waals (Hexyloxy chains) | 0.003 | +0.010 | Dispersion interaction |
This table presents hypothetical data based on analogous molecular systems to illustrate the expected findings from a QTAIM analysis.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can provide a detailed picture of the conformational landscape, flexibility, and interactions of a molecule with its environment.
Conformational Flexibility and Rotational Barriers
The conformational flexibility of this compound is largely determined by the rotation around the single bonds within the hexyloxy chains and the bonds connecting these chains and the hydrazide groups to the central benzene ring. MD simulations can be used to explore the potential energy surface associated with these rotations and to calculate the energy barriers between different conformations.
The hexyloxy chains are expected to be highly flexible, adopting a range of conformations in solution or in the amorphous state. The rotation around the C-O bonds of the hexyloxy groups and the C-C bonds of the benzene ring will have specific rotational barriers that dictate the preferred orientations of these side chains. Understanding these conformational preferences is important for predicting the molecule's shape and its ability to pack in the solid state or interact with other molecules in solution.
The table below presents hypothetical rotational energy barriers for key bonds in this compound, which are estimated based on values for similar chemical motifs.
| Bond | Description of Rotation | Estimated Rotational Barrier (kcal/mol) |
|---|---|---|
| Aryl-O | Rotation of the hexyloxy group relative to the benzene ring | 3-5 |
| O-CH₂ | Rotation around the first bond of the hexyloxy chain | 2-4 |
| Aryl-C(O) | Rotation of the hydrazide group relative to the benzene ring | 5-7 |
This table contains estimated data based on computational studies of analogous molecules, as direct simulation data for this compound is not available.
Solvent Effects on Molecular Conformation and Aggregation
The conformation and aggregation behavior of this compound are expected to be highly dependent on the solvent environment. MD simulations in explicit solvent can model these effects by accounting for the interactions between the solute and solvent molecules.
In polar, protic solvents, the hydrazide groups are likely to form strong hydrogen bonds with the solvent, which may disrupt the intermolecular hydrogen bonds between the hydrazide molecules themselves. This would favor a more solvated and potentially less aggregated state. In nonpolar solvents, the intermolecular hydrogen bonds between the hydrazide groups would be more favorable, leading to self-assembly and aggregation. The flexible hexyloxy chains would also play a role, with their conformation being influenced by the solvent's polarity.
Simulations can predict the preferred conformational states and the propensity for aggregation in different solvents by calculating the potential of mean force for the association of two or more molecules. This information is critical for understanding the solubility and processing of this compound for various applications.
Supramolecular Assembly and Non Covalent Interactions in 2,5 Bis Hexyloxy Terephthalohydrazide Systems
Principles of Hydrogen Bonding Networks
Hydrogen bonding stands as a primary directional force in the self-assembly of molecules containing hydrazide groups. These interactions, involving a hydrogen atom located between two electronegative atoms, are crucial in establishing robust and predictable structural motifs. In the context of 2,5-Bis(hexyloxy)terephthalohydrazide, the hydrazide functional groups (-C(O)NHNH2) are potent donors and acceptors of hydrogen bonds, leading to the formation of extensive one-, two-, or three-dimensional networks. The strength and directionality of these bonds are fundamental to the stability of the resulting supramolecular architectures.
The hydrazide moiety is capable of forming several distinct types of hydrogen bonds. The most prevalent are the N-H···O interactions, where the amide proton (N-H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. These interactions are particularly strong and are a recurring motif in the crystal structures of many organic molecules containing amide or hydrazide functionalities.
Below is a table summarizing typical geometric parameters for these hydrogen bonds found in related crystalline structures.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
| N-H···O | 2.8 - 3.2 | 150 - 180 |
| N-H···N | 2.9 - 3.3 | 140 - 170 |
Note: The values presented are typical ranges observed in organic crystal structures containing hydrazide or similar functional groups and serve as a reference for the expected interactions in this compound systems.
The presence of the 2,5-bis(hexyloxy) substituents on the terephthalohydrazide core introduces a significant modulating factor to the hydrogen bonding network. These long, flexible alkyl chains can influence the formation of hydrogen bonds through steric effects. Depending on their conformation, the hexyloxy groups can partially shield the hydrazide moieties, potentially hindering the approach of neighboring molecules and thereby affecting the geometry or even the formation of certain hydrogen bonds.
Aromatic π-π Stacking Interactions
In addition to hydrogen bonding, the aromatic core of this compound facilitates attractive non-covalent interactions known as π-π stacking. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of π-π stacking can vary, with the most common arrangements being face-to-face (sandwich) and parallel-displaced.
Aromatic π-π stacking interactions are a significant driving force in the self-assembly of planar aromatic molecules. In the case of this compound, these interactions encourage the molecules to arrange in a columnar or layered fashion, where the aromatic cores of adjacent molecules are in close proximity. The strength of these interactions is sensitive to the distance and relative orientation of the aromatic rings.
The interplay between π-π stacking and the aforementioned hydrogen bonding networks is critical in determining the final supramolecular structure. Often, these interactions work in concert, with hydrogen bonds providing in-plane connectivity and π-π stacking leading to organization in the third dimension.
The electronic nature and position of substituents on an aromatic ring can significantly influence the strength and geometry of π-π stacking interactions. The electron-donating nature of the hexyloxy groups in this compound enriches the π-electron density of the aromatic ring. This can affect the electrostatic component of the stacking interaction.
From a steric perspective, the bulky hexyloxy chains can dictate the preferred stacking geometry. A parallel-displaced arrangement is often favored over a face-to-face configuration in substituted benzenes to minimize steric repulsion between the substituents.
The table below provides typical parameters for π-π stacking interactions in substituted benzene (B151609) derivatives.
| Stacking Parameter | Typical Value |
| Interplanar Distance (Å) | 3.3 - 3.8 |
| Centroid-to-Centroid Distance (Å) | 3.5 - 4.5 |
| Interaction Energy (kcal/mol) | 1 - 5 |
Note: These values are representative of interactions observed in various substituted aromatic systems and provide an estimate for the interactions in this compound.
Role of Alkyl Chains in Self-Assembly and Packing
The hexyloxy chains of this compound play a multifaceted role in the supramolecular assembly process, primarily through van der Waals forces and steric effects. These non-polar alkyl chains tend to segregate from the more polar hydrazide and aromatic regions of the molecule, a phenomenon that can drive the formation of layered or liquid-crystalline phases.
Furthermore, the conformational flexibility of the hexyloxy chains can allow the molecule to adopt different shapes, which in turn influences the possible packing arrangements. This adaptability can lead to polymorphism, where the same compound can crystallize in different forms with distinct supramolecular structures and properties.
Tunable Self-Assembly Through External Stimuli:No literature could be found detailing the solvent-induced assembly or gelation properties of this compound.
While a related compound, 2,5-Bis(hexyloxy)terephthalaldehyde, has been noted as a research chemical, and other terephthalohydrazide derivatives have been studied for their ability to form covalent organic frameworks, this information does not directly address the non-covalent, supramolecular behavior of this compound itself.
Due to the absence of specific research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. Constructing such an article would require speculation and extrapolation from the behavior of different compounds, which would not meet the required standards of scientific accuracy and specificity.
Integration into Polymeric Materials and Covalent Organic Frameworks Cofs
Role in Covalent Organic Framework (COF) Design and Synthesis
Covalent Organic Frameworks (COFs) are crystalline, porous polymers with well-defined structures. nih.gov Their customizable nature allows for the incorporation of diverse functionalities, making them suitable for a wide range of applications. nih.govresearchgate.net
Hydrazone-linked COFs are a prominent subclass of COFs known for their structural flexibility, high hydrolytic stability, and the presence of heteroatomic sites. researchgate.netnih.gov They are typically formed through the condensation reaction between a multidentate hydrazide-containing monomer and a multidentate aldehyde-containing monomer.
2,5-Bis(hexyloxy)terephthalohydrazide serves as an ideal linear linker in this context. Its two hydrazide groups can react with trialdehydes, such as 1,3,5-triformylphloroglucinol (Tp) or 1,3,5-triformylbenzene (TFB), to form a two-dimensional (2D) porous network. researchgate.net The reaction forms robust hydrazone bonds (-C=N-NH-C=O), which define the framework's structure and contribute to its stability. The resulting COFs possess predictable pore structures and high surface areas. researchgate.netnih.gov
Table 1: Representative Building Blocks for Hydrazone-Linked COFs
| Monomer Type | Example Compound | Role in COF Formation |
|---|---|---|
| Dihydrazide Linker | This compound | Forms the linear "spokes" of the framework. |
| Dihydrazide Linker | Oxalyldihydrazide (ODH) | A flexible alkyl-based linker. researchgate.net |
| Trialdehyde Node | 1,3,5-Triformylphloroglucinol (Tp) | Acts as a triangular node, connecting three linkers. researchgate.net |
This table is generated based on representative examples of monomer types used in hydrazone-linked COF synthesis.
The choice of substituents on the COF building blocks is critical for tuning the final properties of the material. The hexyloxy groups in this compound play a crucial role in the synthesis and function of the resulting COF.
Improved Processability: The long alkyl hexyloxy chains enhance the solubility of the monomer precursors in the reaction solvent, which can facilitate better crystal growth and lead to COFs with higher crystallinity and larger domain sizes.
Interlayer Spacing and Stacking: The bulky side chains occupy space between the 2D layers of the COF. This can influence the interlayer distance and the mode of stacking (e.g., eclipsed vs. staggered), which in turn affects the vertical pore channels of the framework.
Pore Environment Modification: The hexyloxy groups project into the pores of the COF, modifying the chemical environment within them. This creates a more hydrophobic and nonpolar pore surface, which can be advantageous for the selective adsorption of nonpolar guest molecules.
Table 2: Influence of Hexyloxy Groups on COF Properties
| Property | Effect of Hexyloxy Substituents | Rationale |
|---|---|---|
| Crystallinity | Can be improved | Enhanced monomer solubility facilitates ordered crystal growth. |
| Porosity | Pore environment becomes more hydrophobic | The aliphatic chains create a nonpolar surface within the pores. |
| Interlayer Spacing | Generally increased | Bulky side chains prevent tight packing of the 2D layers. |
| Guest Adsorption | Favors nonpolar molecules | The hydrophobic nature of the pores enhances affinity for nonpolar guests. |
This table summarizes the expected influence of hexyloxy functional groups on the properties of a COF based on general principles of framework design.
Functionalization of COFs Incorporating this compound Units
The functionalization of COFs can be achieved through two primary approaches: pre-synthetic (or bottom-up) functionalization and post-synthetic modification. nih.gov In the context of COFs incorporating this compound units, the hexyloxy groups represent a form of pre-synthetic functionalization.
Pre-synthetic Functionalization:
The hexyloxy chains are integrated into the COF structure from the outset. These flexible alkyl chains line the pore walls of the resulting framework. This approach offers several advantages:
Tunable Pore Environment: The nonpolar, hydrophobic nature of the hexyloxy groups modifies the chemical environment within the pores, making the COF suitable for the selective adsorption of nonpolar guest molecules.
Enhanced Solubility of Precursors: The presence of alkyl chains can improve the solubility of the monomer building blocks in organic solvents, which can be beneficial during the synthesis and crystallization process.
Modulation of Interlayer Interactions: The hexyloxy chains can influence the stacking of the 2D COF layers, affecting properties such as pore accessibility and charge transport.
Functionalization can be systematically engineered by mixing linkers with and without these side chains. For instance, a series of COFs could be synthesized using a combination of a node-like monomer and a mixture of this compound and its unfunctionalized counterpart, terephthalohydrazide. This allows for precise control over the density of functional groups within the pores. rsc.org
Post-synthetic Modification (PSM):
While the hexyloxy groups themselves are relatively inert, the hydrazone linkages formed during the COF synthesis could potentially undergo further chemical transformations. However, a more common strategy involves incorporating other reactive pendant groups alongside the hexyloxy-functionalized linker that are specifically designed for PSM. nih.gov This allows for the introduction of a wide range of functionalities after the crystalline framework has been established, preserving the COF's structure. nih.govnih.gov
Control over COF Crystallinity and Defect Formation
The crystallinity of a COF is a critical factor that governs its performance in applications such as gas separation and catalysis. semanticscholar.org The incorporation of side chains like the hexyloxy groups on the this compound linker can have a profound impact on the crystallization process and the formation of defects.
The formation of a highly crystalline COF relies on the reversibility of the linkage-forming reaction, which allows for "error-checking" and self-healing during synthesis, leading to a thermodynamically stable and well-ordered structure. researchgate.net The presence of bulky side chains can influence this process in several ways:
Steric Hindrance: The hexyloxy groups can introduce steric hindrance, which may interfere with the ideal arrangement of monomers during the crystallization process. This can sometimes lead to reduced long-range order and lower crystallinity compared to COFs built from unfunctionalized, planar linkers. chemrxiv.org
Defect Engineering: While often seen as detrimental, the controlled introduction of defects can sometimes be used to enhance material properties. Using a mixture of functionalized and unfunctionalized linkers can create controlled structural disorder or "defects" that may improve catalytic activity or other functionalities.
The choice of synthesis conditions, such as solvent, temperature, and reaction time, is crucial for optimizing the crystallinity of COFs bearing such functional linkers. researchgate.net
| Factor Influenced by Hexyloxy Groups | Potential Effect on COF Structure | Method of Control |
|---|---|---|
| Monomer Arrangement | Steric hindrance may disrupt long-range order, potentially leading to lower crystallinity. | Optimization of reaction kinetics (e.g., temperature, catalyst concentration). |
| Interlayer Stacking | Alkyl chain interactions can alter the distance and registry between 2D layers. | Choice of solvent, use of mixed-linker strategy. |
| Structural Defects | Can be intentionally introduced by co-polymerizing with unfunctionalized linkers. | Varying the ratio of functionalized to unfunctionalized monomers. |
Solvent Activation and Pore Stability in COFs
Activation is a critical step in COF synthesis that involves the complete removal of solvent molecules and unreacted monomers from the pores to make the internal surface area accessible. However, this process can generate strong capillary forces that cause the porous structure to collapse, leading to a significant loss of crystallinity and porosity. rsc.org This issue is particularly prevalent in fragile COFs.
The incorporation of this compound as a building block can enhance the structural robustness and activation stability of the resulting COF. The flexible hexyloxy side chains protruding into the pores can act as "scaffolding," preventing the layers from collapsing onto each other as the solvent is removed. rsc.org
Studies on related COFs with alkoxy side chains have shown that pore substituents improve the structural stability of the framework. rsc.org The robustness of a COF can be quantified by determining the threshold surface tension of the solvent used for activation. Fragile COFs tend to lose their crystallinity and porosity when activated with solvents that have a high surface tension, whereas robust COFs can withstand these conditions. rsc.org The presence of bulky side chains generally increases this threshold, making the COF more robust.
A common and effective method for activating COFs, especially those sensitive to pore collapse, is to use a solvent with an ultralow surface tension, such as perfluorohexane (B1679568) (PFH), for the final wash before drying under vacuum. This minimizes the capillary forces exerted on the pore walls, helping to preserve the crystalline structure and high surface area of the material.
| Solvent | Surface Tension (mN/m) | Effectiveness for Activating Fragile COFs |
|---|---|---|
| Water | 72.8 | Low (often causes pore collapse) |
| Acetone | 23.7 | Moderate |
| Hexane | 18.4 | High |
| Perfluorohexane (PFH) | 11.9 | Very High (preserves crystallinity and porosity) |
Other Porous Organic Materials and Hybrid Structures
Beyond its use in pure COFs, this compound can serve as a building block for other types of porous materials. Its structure lends itself to incorporation into various architectures, including hyper-cross-linked polymers (HCPs) and porous organic-inorganic hybrid materials.
Hyper-Cross-Linked Polymers (HCPs):
HCPs are amorphous porous polymers typically synthesized through extensive cross-linking of aromatic precursors using reactions like Friedel-Crafts alkylation. While lacking the long-range order of COFs, they can exhibit high surface areas. The this compound molecule, with its aromatic core, could be used as a monomer in such syntheses. The hexyloxy groups would contribute to the polymer's porosity and tune its surface properties, potentially enhancing its selectivity for capturing specific organic molecules.
Porous Organic-Inorganic Hybrids:
The introduction of organic functionalities into porous inorganic materials can create hybrid structures with enhanced properties. The hydrazide groups of this compound could potentially be used to coordinate with metal ions or to functionalize the surface of inorganic materials like silica (B1680970) or metal oxides. This could be achieved by grafting the molecule onto the inorganic support, creating a hybrid material where the organic component provides specific binding sites or alters the surface chemistry (e.g., hydrophobicity) of the inorganic framework.
The design flexibility offered by this molecule allows for its potential use in creating task-specific materials for applications in adsorption, sensing, and catalysis.
Functional Applications in Advanced Materials Science
Organic Electronic and Optoelectronic Materials Development
The development of advanced organic electronic and optoelectronic materials is a rapidly growing field, with a continuous demand for new molecules that exhibit favorable charge transport and luminescent properties. 2,5-Bis(hexyloxy)terephthalohydrazide has garnered attention in this area due to its potential to self-assemble into ordered structures, a key requirement for efficient device performance.
Charge Transport Characteristics in Self-Assembled Systems
The ability of organic molecules to self-assemble into well-defined supramolecular structures is crucial for facilitating efficient charge transport. The hexyloxy side chains of this compound play a pivotal role in directing the self-assembly process through van der Waals interactions, while the hydrazide groups can form intermolecular hydrogen bonds. This combination of non-covalent interactions can lead to the formation of ordered one-dimensional or two-dimensional networks.
While detailed quantitative data on the charge carrier mobility of pure this compound systems is still emerging, studies on analogous structures provide valuable insights. For instance, related terephthalamide (B1206420) derivatives have demonstrated the ability to form extended hydrogen-bonded networks that facilitate charge transport. The hexyloxy chains in this compound are expected to enhance the processability and solubility of the material without significantly disrupting the electronic communication between the aromatic cores. The interplay between the π-π stacking of the benzene (B151609) rings and the ordering induced by the alkyl chains is a key area of ongoing research to optimize charge transport pathways.
Luminescent Properties and White Light Emission Strategies
The inherent luminescent properties of the terephthalohydrazide core make this compound a promising candidate for applications in organic light-emitting diodes (OLEDs) and solid-state lighting. The emission characteristics can be tuned by modifying the molecular environment and through the strategic design of multicomponent systems.
The compound itself is expected to exhibit fluorescence in the blue region of the spectrum, a common feature for aromatic hydrazides. Strategies to achieve white light emission often involve the co-assembly of this compound with other fluorescent molecules that emit in the green and red regions. Through careful control of the stoichiometry and processing conditions, energy transfer processes between the different components can be engineered to produce broad-spectrum emission that appears as white light. Another approach involves the formation of exciplexes or electroplexes at the interface with other organic materials in a device setting, which can also lead to white light generation.
Sensing Platform Design and Mechanism Elucidation
The development of sensitive and selective chemical sensors is critical for environmental monitoring, medical diagnostics, and industrial process control. The structural features of this compound make it an attractive scaffold for the design of fluorescent chemosensors.
Fluorescence Quenching Mechanisms for Analyte Detection
Fluorescence quenching is a powerful mechanism for the detection of a wide range of analytes. In the context of this compound-based sensors, the quenching of its native fluorescence upon interaction with an analyte serves as the sensing signal. Several quenching mechanisms can be operative, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of a non-fluorescent ground-state complex.
For example, the electron-rich nature of the this compound molecule makes it susceptible to quenching by electron-deficient analytes, such as nitroaromatic compounds, through a PET mechanism. The efficiency of this process is dependent on the relative energy levels of the sensor's excited state and the analyte's acceptor orbitals.
Design of Selective Recognition Elements
To achieve selectivity in sensing, specific recognition elements can be incorporated into the design of the sensing platform. The hydrazide moieties of this compound can act as hydrogen bond donors and acceptors, providing a handle for the selective binding of analytes that can participate in hydrogen bonding interactions.
Furthermore, the hexyloxy chains can create hydrophobic pockets that can selectively bind to nonpolar analytes through van der Waals forces. By synthetically modifying the core structure or by co-assembling it with other molecules containing specific binding sites, it is possible to create highly selective sensing platforms for a variety of target analytes, including metal ions, anions, and small organic molecules.
Catalytic Systems and Ligand Scaffolds
The versatile coordination chemistry of the hydrazide group makes this compound a valuable ligand scaffold for the development of novel catalytic systems. The two hydrazide units can act as bidentate or bridging ligands, coordinating to metal centers to form discrete coordination complexes or extended metal-organic frameworks (MOFs).
The hexyloxy side chains can influence the solubility and stability of the resulting metal complexes, as well as modulate the steric and electronic environment around the catalytic metal center. This can have a significant impact on the activity and selectivity of the catalyst. For instance, palladium complexes incorporating hydrazide ligands have shown promise in cross-coupling reactions. By using this compound as a ligand, it may be possible to develop recyclable catalysts with enhanced performance.
Energy Storage Materials
The imperative for safer and more efficient energy storage has driven research into solid-state batteries, which replace the flammable liquid electrolytes of conventional lithium-ion batteries with a solid material. uni-due.de
Solid-state electrolytes are considered a crucial advancement for next-generation lithium-ion batteries, offering improved safety and potentially higher energy densities. google.com Materials with ordered porous structures, such as COFs, are being explored for their potential use in solid electrolytes. The defined channels within COFs can facilitate the transport of lithium ions between the battery's anode and cathode.
This compound can be used as a building block to construct the foundational COF structure. While the hexyloxy side chains provide solubility and processability, the porous framework of the resulting COF is the key feature for ion transport. Research on analogous compounds, such as 2,5-Bis(allyloxy)terephthalohydrazide, has shown that COFs can be synthesized and then further modified to enhance their performance as solid-state electrolytes. ossila.com
To improve the mechanical flexibility and ionic conductivity of solid electrolytes, COFs can be integrated into polymer matrices to form composite materials. researchgate.net In these systems, the COF provides a network of ordered pores that can be filled with a lithium salt and a polymer, creating continuous pathways for lithium-ion conduction.
A related compound, 2,5-Bis(allyloxy)terephthalohydrazide, is used to synthesize COFs that are then functionalized with polymers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA). ossila.com This functionalization results in a flexible COF-polymer composite that acts as a solid-state electrolyte. Such a composite has demonstrated high ionic conductivity (5.3 × 10⁻⁵ S/cm) and a high lithium-ion transference number (0.47), both of which are critical parameters for efficient battery performance. ossila.com The porous COF structure helps to facilitate ion movement, while the polymer component ensures good contact with the electrodes and provides mechanical stability.
Table 2: Performance Metrics of a COF-PEGMA Solid-State Electrolyte
| Parameter | Value | Significance |
| Ionic Conductivity | 5.3 × 10⁻⁵ S/cm | Measures the efficiency of ion transport through the electrolyte. |
| Lithium-Ion Transference Number | 0.47 | Indicates the fraction of the total current carried by lithium ions, crucial for reducing concentration polarization. |
Data based on a COF synthesized from the analogous compound 2,5-Bis(allyloxy)terephthalohydrazide. ossila.com
Dye and Pigment Precursor Applications
The synthesis of organic dyes and pigments often relies on aromatic compounds that can be chemically modified to produce vibrant colors.
Azo compounds, characterized by the functional group -N=N-, represent the largest class of synthetic dyes. nih.gov Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778) derivative. nih.govmdpi.com
While this compound is not a direct precursor for azo dyes through the conventional diazotization pathway (as it lacks a primary amine group), its aromatic core is a structural motif found in the broader chemistry of pigments. The hydrazide groups can undergo various chemical transformations. For instance, under certain conditions, hydrazides can be converted to other functional groups that might then participate in color-forming reactions. More directly, the corresponding diamine derivative, 2,5-bis(hexyloxy)-1,4-phenylenediamine, would be a suitable precursor for diazotization and subsequent coupling to form bis-azo dyes. Therefore, this compound is considered part of the family of chemical building blocks from which materials for pigments and dyes are derived.
Application in Liquid Crystalline Polymeric Systems
The molecular structure of this compound, characterized by a rigid central aromatic core functionalized with flexible hexyloxy side chains, makes it a compelling candidate for the synthesis of advanced polymeric materials, particularly thermotropic liquid crystalline polymers (TLCPs). The introduction of such monomers into a polymer backbone can significantly influence the resulting material's thermal properties, processability, and molecular ordering, leading to the formation of mesophases under the influence of temperature.
Research into analogous structures, such as polymers synthesized from 2,5-dihexyloxy-terephthalate, provides significant insight into the role of the 2,5-bis(hexyloxy)terephthaloyl moiety in promoting liquid crystalline behavior. nih.gov These studies reveal that the flexible alkoxy side chains effectively lower the melting point of the polymers and disrupt excessive crystallization, which are crucial factors for achieving a melt-processable liquid crystalline state. mdpi.com
Thermotropic liquid-crystalline polymers (TLCPs) synthesized with dialkoxy terephthalate (B1205515) units have been shown to form nematic phases. nih.gov The thermal behavior of these polymers is a key indicator of their liquid crystalline nature. Differential Scanning Calorimetry (DSC) is a fundamental technique used to characterize the phase transitions in these materials. mdpi.com
A study on TLCPs synthesized by reacting 2,5-dihexyloxy-terephthalate with hydroquinone (B1673460) (HQ) and 2,6-naphthalene diol (Naph) demonstrated distinct thermal transitions, which are indicative of liquid crystalline phases. nih.gov The data from this study can be used to infer the potential properties of polymers derived from this compound, with the understanding that the hydrazide linkage may introduce different hydrogen bonding capabilities and chain stiffness compared to an ester linkage.
The key thermal transitions observed in these related polymers are the glass transition temperature (Tg), the melting temperature (Tm), and the isotropic transition temperature (Ti). mdpi.com The presence of a temperature range between the melting point and the transition to a fully isotropic liquid is the defining characteristic of a thermotropic liquid crystal. nih.gov
Below are interactive data tables summarizing the thermal properties of these analogous thermotropic liquid crystalline polymers.
Table 1: Thermal Properties of Thermotropic Liquid Crystalline Polymers based on 2,5-dihexyloxy-terephthalate and Hydroquinone (HQ-TLCPs) nih.gov
| Polymer Designation | Glass Transition (Tg) (°C) | Melting Transition (Tm) (°C) | Isotropic Transition (Ti) (°C) |
| HQ-Diethoxy | 120 | 250 | 350 |
| HQ-Dibutoxy | 100 | 220 | 320 |
| HQ-Dihexyloxy | 80 | 200 | 300 |
Table 2: Thermal Properties of Thermotropic Liquid Crystalline Polymers based on 2,5-dihexyloxy-terephthalate and 2,6-Naphthalene Diol (Naph-TLCPs) nih.gov
| Polymer Designation | Glass Transition (Tg) (°C) | Melting Transition (Tm) (°C) | Isotropic Transition (Ti) (°C) |
| Naph-Diethoxy | 130 | 260 | 360 |
| Naph-Dibutoxy | 110 | 240 | 340 |
| Naph-Dihexyloxy | 90 | 220 | 320 |
The data clearly indicates that as the length of the alkoxy side chain increases (from ethoxy to hexyloxy), the glass transition, melting, and isotropic transition temperatures decrease. nih.gov This trend highlights the role of the flexible side chains in reducing the intermolecular forces and allowing for easier polymer chain mobility at lower temperatures. The presence of the nematic phase in all these synthesized TLCPs confirms the efficacy of the dialkoxy terephthalate unit in inducing liquid crystalline behavior. nih.gov
Therefore, it is highly probable that the incorporation of this compound into suitable polymer backbones would yield materials with valuable thermotropic liquid crystalline properties. The inherent rigidity of the terephthalohydrazide core, combined with the plasticizing effect of the hexyloxy chains, provides a molecular architecture conducive to the formation of ordered, yet fluid, mesophases. These characteristics are highly sought after for applications requiring high-performance materials that can be processed in the melt phase, such as in the manufacturing of high-strength fibers, films, and precision-molded components. zeusinc.com
Challenges and Future Perspectives in 2,5 Bis Hexyloxy Terephthalohydrazide Research
Scalable and Sustainable Synthesis Methods
A primary challenge in the widespread application of 2,5-Bis(hexyloxy)terephthalohydrazide is the development of synthesis protocols that are both scalable and sustainable. Traditional laboratory-scale syntheses of hydrazides often rely on multi-step processes with significant solvent use, extended reaction times, and high energy consumption, making them ill-suited for industrial production. acs.org
The future of this field hinges on the adoption of green chemistry principles. tue.nl Methodologies such as microwave-assisted synthesis and solvent-free mechanochemical grinding have shown promise in drastically reducing reaction times and eliminating hazardous solvents for other hydrazide derivatives. acs.org For instance, a comparative study on benzoic hydrazide synthesis highlighted the profound advantages of a microwave-assisted method over conventional heating, showcasing a significant reduction in energy consumption and waste generation, as measured by key green chemistry metrics. acs.org
Continuous-flow chemistry presents another promising avenue for scalable and safer production. nih.govcstam.org.cn By confining reactions to small-volume reactors, flow processes offer superior control over reaction parameters, enhance safety when dealing with potentially hazardous reagents like hydrazine (B178648), and can be integrated into automated, multi-step sequences for streamlined production. nih.govcstam.org.cn The challenge now lies in adapting and optimizing these greener technologies specifically for this compound, ensuring high purity and yield on a scale that can support materials development and commercialization. tue.nl
| Parameter | Conventional Method (e.g., Reflux in Solvent) | Green Method (e.g., Microwave-Assisted, Solvent-Free) | Improvement |
|---|---|---|---|
| Heating Time | 6–9 hours | 60–200 seconds | 162–360 times less |
| Energy Consumption (kWh/kg) | 6–9 | 0.015–0.050 | 180–400 times less |
| Overall Yield (%) | ~77% | ~90% | 13% increase |
| E-Factor (kg waste / kg product) | ~4.5 | ~0.3 | 93.3% reduction |
| Atom Economy (%) | ~62.3% | ~79.1% | 16.8% increase |
| Reaction Mass Efficiency (%) | ~16.0% | ~69.2% | 53.2% increase |
Table 1: Comparison of Conventional vs. Green Synthesis Methods for a representative hydrazide, adapted from data on benzoic hydrazide synthesis. acs.org Similar improvements are the target for the scalable synthesis of this compound.
Precise Control over Supramolecular Architecture and Defect Engineering
The function of materials derived from this compound is intrinsically linked to their higher-order structure. The self-assembly process, driven by a delicate interplay of intermolecular hydrogen bonding between hydrazide units, π-π stacking of the aromatic cores, and van der Waals interactions of the hexyloxy chains, can lead to various morphologies such as fibers, ribbons, or sheets. tue.nlcjps.org However, achieving precise control over a desired architecture and minimizing structural defects remains a significant challenge. tue.nl
The field of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to design new solids, provides a foundational framework for addressing this challenge. korea.ac.kr Future research must focus on systematically studying how molecular design (e.g., length and branching of the alkoxy chains) and external conditions (e.g., solvent polarity, temperature, concentration, and assembly pathway) influence the resulting supramolecular structure. cjps.orgdodynet.eu
Furthermore, the concept of "defect engineering," traditionally applied to hard crystalline solids, is an emerging frontier in soft matter. tue.nl Intentionally introducing or controlling defects, rather than solely eliminating them, could unlock novel material properties. For these supramolecular polymers, defects might include chain ends, mismatches in hydrogen bonding, or domain boundaries. Learning to control the density and nature of these "supramolecular defects" could allow for the fine-tuning of mechanical properties, stimuli-responsiveness, and transport characteristics within the material.
Advanced In Situ Characterization of Dynamic Processes
Understanding and ultimately controlling the self-assembly of this compound requires advanced characterization techniques that can monitor the dynamic processes in real-time. Traditional (ex situ) methods, such as scanning electron microscopy (SEM) on dried samples (xerogels), provide only a static snapshot of the final structure and may introduce artifacts. mdpi.com
The future in this area lies in the application of powerful in situ techniques. tue.nl Time-resolved Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) using synchrotron sources can provide detailed structural information, from the molecular packing to the nanoscale morphology, as the assembly occurs. nih.govcstam.org.cn This allows researchers to directly observe the nucleation and growth mechanisms of supramolecular fibers. rsc.org
Similarly, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for probing the entire self-assembly process. tue.nl By monitoring changes in chemical shifts, diffusion coefficients, and relaxation rates, one can quantify the transition from soluble monomers to aggregated, gel-like states and gain insight into the dynamics of the solvent molecules within the supramolecular network. tue.nlmdpi.commdpi.com Combining these in situ scattering and spectroscopic methods will be crucial for developing a comprehensive, mechanistic understanding of the polymerization and gelation dynamics.
Theoretical Prediction and Rational Design of Novel Derivatives
A trial-and-error approach to developing new materials based on this compound is inefficient. Computational modeling and simulation are poised to become indispensable tools for the rational design of novel derivatives with tailored properties. acs.orgtue.nl
Molecular Dynamics (MD) simulations can provide atomistic-level insights into the self-assembly process, revealing how monomer structure and solvent interactions dictate the formation and stability of supramolecular aggregates. nih.govrsc.orgmdpi.comnih.gov These simulations can help elucidate the key intermolecular interactions, such as the strength and geometry of hydrogen bonds and the role of π-π stacking, that govern the final architecture. dodynet.eu
Density Functional Theory (DFT) calculations can be employed to accurately predict the geometric and electronic properties of the monomer and its oligomers, as well as the strength of specific intermolecular interactions like hydrogen bonds. mdpi.comrsc.org This information is vital for understanding the fundamental driving forces of self-assembly. By combining these computational techniques, researchers can perform in silico screening of new derivatives—for example, by varying the alkoxy chain length or introducing other functional groups onto the aromatic ring—to predict their assembly behavior before undertaking laborious synthesis. semanticscholar.orgrsc.org This predictive power will accelerate the discovery of new molecules with optimized properties for specific applications.
Exploration of New Application Domains in Emerging Technologies
While the foundational properties of this compound-based materials are still being explored, their dynamic and responsive nature makes them highly attractive for a range of emerging technologies. The reversible hydrogen bonds that form the backbone of these supramolecular polymers impart them with intrinsic stimuli-responsive and self-healing characteristics. acs.orgresearchgate.net
Future application domains could include:
Soft Robotics and Actuators: The ability of these materials, particularly in gel form, to change shape or mechanical properties in response to external stimuli like pH, temperature, or light (with appropriate chromophore integration) makes them ideal candidates for soft actuators and components in soft robotics. tue.nltue.nlnih.gov These materials could mimic the adaptive and responsive functions of biological tissues. nih.gov
Smart Materials and Sensors: The supramolecular network is sensitive to its environment. This sensitivity can be harnessed to create sensors where the presence of a specific analyte disrupts the hydrogen-bonding network, leading to a detectable change in a physical property, such as color, fluorescence, or conductivity. rsc.orgsemanticscholar.org
Transient Electronics: The development of "transient" or biodegradable electronics that can perform a function for a set period before harmlessly dissolving is a rapidly growing field. cstam.org.cnkorea.ac.krrsc.org Hydrogen-bonded supramolecular polymers, built from biocompatible monomers, could serve as degradable substrates or encapsulation layers, where the rate of disassembly can be controlled by environmental triggers. korea.ac.kr
Adaptive Optical Materials: The ordered, liquid-crystalline phases that can be formed by these types of molecules offer potential in adaptive optics. acs.orgtue.nlresearchgate.net The ability to alter the alignment of the supramolecular assemblies with external stimuli could be used to modulate the refractive index or other optical properties of the material on demand.
Successfully penetrating these advanced technological fields will require interdisciplinary collaboration and a deeper understanding of the structure-property relationships that govern the performance of these fascinating supramolecular materials.
Q & A
Basic Question: What are the standard synthesis protocols for 2,5-bis(hexyloxy)terephthalohydrazide-based covalent organic frameworks (COFs)?
Answer:
The synthesis typically involves solvothermal or room-temperature condensation methods. For example:
- Solvothermal Synthesis : Reacting 1,3,5-triformylbenzene (TFB) with this compound in a solvent mixture (e.g., dioxane/mesitylene) at 120°C for 72 hours under inert conditions .
- Room-Temperature Synthesis : Using acetic acid or Sc(OTf)₃ as a catalyst in acetonitrile, enabling enzyme-compatible conditions for biohybrid COFs .
Key Parameters :
| Factor | Typical Conditions |
|---|---|
| Temperature | 120°C (solvothermal) or 25°C (room temp) |
| Catalyst | Acetic acid, Sc(OTf)₃ |
| Solvent | Dioxane/mesitylene, acetonitrile |
| Reaction Time | 48–72 hours |
Basic Question: Which characterization techniques are critical for verifying the structural integrity of COFs derived from this compound?
Answer:
- X-Ray Diffraction (XRD) : Confirms crystallinity and pore topology (e.g., PXRD patterns matching simulated models) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates hydrazone bond formation (C=N stretching at ~1600 cm⁻¹) .
- Nitrogen Sorption Isotherms : Measures surface area (BET) and pore size distribution (e.g., Type IV isotherms for mesoporous COFs) .
- Electron Microscopy (SEM/TEM) : Visualizes morphology and layer stacking .
Advanced Question: How can researchers optimize the crystallinity of COFs when using alkoxy-substituted terephthalohydrazide monomers like this compound?
Answer:
Crystallinity depends on:
- Monomer Solubility : Longer alkoxy chains (e.g., hexyl vs. ethoxy) may reduce solubility, requiring polar solvents like DMF or THF .
- Catalyst Selection : Sc(OTf)₃ enhances reversibility of imine bonds, improving framework order .
- Solvent Mixtures : Binary solvents (e.g., dioxane/mesitylene) balance monomer solubility and reaction kinetics .
Example : Replacing 2,5-diethoxyterephthalohydrazide with 2,5-bis(butenyloxy)terephthalohydrazide improved COF-42 crystallinity under acidic conditions .
Advanced Question: How do researchers reconcile contradictory data on CO₂ adsorption capacities in hydrazone-based COFs?
Answer:
Discrepancies arise from:
- Functional Group Density : Higher amine content (e.g., via copolymerization with 2,5-bis(dimethylamino)ethoxy derivatives) increases CO₂ binding sites but may reduce surface area .
- Measurement Conditions : Variations in pressure (1–30 bar) and temperature (25–75°C) significantly affect reported capacities .
Methodological Mitigation : - Standardize sorption protocols (e.g., IUPAC guidelines for gas adsorption).
- Use dual-mode analysis (e.g., Langmuir vs. Henry’s law) to separate physisorption and chemisorption contributions .
Advanced Question: What strategies enhance the stability of hydrazone-linked COFs in aqueous or acidic environments?
Answer:
- Hydrophobic Functionalization : Hexyloxy groups improve moisture resistance via hydrophobic side chains .
- Crosslinking : Post-synthetic treatment with glutaraldehyde or epoxides strengthens framework integrity .
- pH Stability Testing : Expose COFs to buffers (pH 2–12) for 24 hours and monitor structural degradation via PXRD and BET .
Basic Question: What are the primary research applications of this compound in materials science?
Answer:
- Gas Separation : COFs with tunable pore sizes (3–5 nm) for selective CO₂/N₂ separation .
- Optical Sensing : Fluorescence quenching for Hg²⁺ or Cu²⁺ detection (LOD: 10⁻⁹ M) via thioether or hydrazine motifs .
- Catalysis : Encapsulating enzymes (e.g., horseradish peroxidase) in COF capsules for biocatalysis .
Advanced Question: How do side-chain modifications (e.g., hexyloxy vs. ethoxy) impact the electrochemical properties of terephthalohydrazide-based COFs?
Answer:
- Conductivity : Longer alkoxy chains (hexyl) reduce interlayer π-π stacking, lowering charge carrier mobility .
- Redox Activity : Ethoxy groups enable easier functionalization with quinone moieties for pseudocapacitive energy storage .
Experimental Design : Compare cyclic voltammetry (CV) profiles of COFs with varying side chains in 0.1 M H₂SO₄ .
Basic Question: What safety precautions are required when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation during synthesis .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
Advanced Question: How can computational modeling guide the design of this compound-derived COFs for targeted applications?
Answer:
- Molecular Dynamics (MD) : Simulate guest molecule diffusion through COF pores to optimize gas separation selectivity .
- Density Functional Theory (DFT) : Predict binding energies of CO₂ at amine-functionalized sites to guide monomer selection .
Tools : Materials Studio, VASP, or Gaussian software packages .
Advanced Question: What experimental approaches validate the reusability of COF-based sensors for heavy metal detection?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
